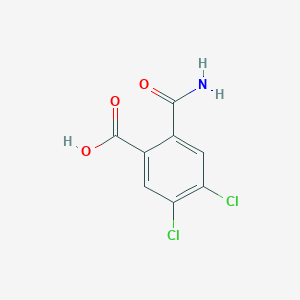

2-Carbamoyl-4,5-dichlorobenzoic Acid

Description

2-Carbamoyl-4,5-dichlorobenzoic Acid is a benzoic acid derivative featuring a carbamoyl (-CONH₂) group at the 2-position and chlorine substituents at the 4- and 5-positions. These compounds are typically used in agrochemicals, pharmaceuticals, and as synthetic intermediates due to their functional group diversity and halogenated aromatic backbone .

Properties

IUPAC Name |

2-carbamoyl-4,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBXXQZCKKWKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway via 2-Amino-4,5-dichlorobenzoic Acid Intermediate

A widely reported approach involves the use of 2-amino-4,5-dichlorobenzoic acid (CAS 20776-61-8) as a precursor. This compound serves as a critical intermediate due to the strategic positioning of its amino group, which can be converted into the target carbamoyl functionality.

Diazotization and Cyanation

The amino group undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C to form a diazonium salt. Subsequent treatment with copper(I) cyanide (CuCN) in a Sandmeyer reaction replaces the diazo group with a nitrile, yielding 2-cyano-4,5-dichlorobenzoic acid .

Controlled Hydrolysis of the Nitrile

The nitrile intermediate is hydrolyzed to the carbamoyl group using a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). This step requires meticulous control of reaction conditions (e.g., 60–80°C for 4–6 hours) to prevent over-hydrolysis to the carboxylic acid. The mechanism involves partial hydration of the nitrile to an imidamide intermediate, which is subsequently oxidized to the carbamoyl group.

Reaction Summary:

-

Diazotization:

-

Cyanation:

-

Hydrolysis:

Direct Carbamoylation of 4,5-Dichlorobenzoic Acid

An alternative route involves introducing the carbamoyl group directly onto 4,5-dichlorobenzoic acid . This method employs phosgene (COCl₂) or triphosgene to activate the carboxylic acid as an acyl chloride, followed by reaction with ammonium hydroxide (NH₄OH).

Acyl Chloride Formation

The carboxylic acid is treated with excess phosgene in anhydrous dichloromethane at 40–50°C to form 4,5-dichlorobenzoyl chloride . This intermediate is highly reactive and must be handled under inert conditions.

Ammonolysis to Carbamoyl

The acyl chloride reacts with concentrated ammonium hydroxide at 0°C to yield the carbamoyl derivative. The reaction proceeds via nucleophilic attack by ammonia on the electrophilic carbonyl carbon, displacing chloride.

Key Challenges:

-

Competing hydrolysis of the acyl chloride to the parent carboxylic acid.

-

Requires strict stoichiometric control to minimize byproducts.

Industrial-Scale Production and Optimization

Catalytic Enhancements

Industrial methods often utilize cobalt(II) naphthenate or diisobutyl adipate as catalysts to accelerate hydrolysis and improve yields. For example, in the synthesis of related dichlorobenzoic acids, cobalt catalysts have been shown to increase reaction rates by 30–40% while maintaining selectivity.

Solvent and Temperature Effects

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates during cyanation.

-

Temperature Control: Maintaining temperatures below 60°C during nitrile hydrolysis prevents decarboxylation of the benzoic acid backbone.

Physicochemical and Analytical Data

Characterization of this compound

Purity and Yield Optimization

Recrystallization from methyl tert-butyl ether (MTBE) achieves >98% purity, as evidenced by HPLC analysis. Yields for the Sandmeyer-hydrolysis pathway typically range from 70–85%, while direct carbamoylation methods yield 50–65% due to competing side reactions.

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

During nitrile hydrolysis, overexposure to acidic conditions leads to full conversion to 2-carboxy-4,5-dichlorobenzoic acid . This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Carbamoyl-4,5-dichlorobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Carbamoyl-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 2-Carbamoyl-4,5-dichlorobenzoic Acid with structurally related compounds from the evidence:

Functional Group and Bioactivity Analysis

- Carbamoyl vs. However, amino-substituted derivatives like 3-Amino-2,5-dichlorobenzoic Acid exhibit higher solubility in polar solvents due to protonation at physiological pH .

- Chlorination Patterns : Adding a third chlorine (e.g., in 3-Carbamoyl-2,4,5-trichlorobenzoic Acid ) increases molecular weight and lipophilicity, which may enhance environmental persistence but reduce biodegradability .

Q & A

Q. What are the common synthetic routes for 2-Carbamoyl-4,5-dichlorobenzoic Acid?

The synthesis typically involves two key steps: (1) chlorination of benzoic acid derivatives and (2) introduction of the carbamoyl group. For example, starting with 4,5-dichlorobenzoic acid, the carbamoyl group can be introduced via reaction with urea or phosgene-derived reagents under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Catalysts such as sulfuric acid may enhance esterification efficiency in intermediate steps .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

Q. What are the primary solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at 4°C in inert atmospheres to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can regioselectivity be controlled in substitution reactions of this compound?

Regioselectivity is influenced by electronic effects from the electron-withdrawing carbamoyl and chloro groups. For nucleophilic substitutions, activating the para position to the carbamoyl group requires using polar solvents (e.g., acetonitrile) and nucleophiles like sodium azide. Kinetic vs. thermodynamic control can be achieved by varying temperature (e.g., 25°C vs. reflux) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Continuous Flow Synthesis : Reduces side reactions and improves scalability compared to batch methods .

- In-situ Protection : Temporary protection of the carboxylic acid group with trimethylsilyl chloride prevents unwanted side reactions during carbamoylation .

Q. How does this compound interact with bacterial targets?

Mechanistic studies suggest it inhibits dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid (PABA), a substrate in folate biosynthesis. Competitive binding assays using -labeled PABA and X-ray crystallography of DHFR complexes reveal steric and electronic interference from the dichloro and carbamoyl groups .

Q. What analytical techniques resolve data contradictions in purity assessments?

Discrepancies between HPLC and NMR purity data often arise from non-UV-active impurities. Combining:

- LC-MS : Detects ionizable impurities.

- -NMR with suppression techniques (e.g., WATERGATE) to identify water-soluble contaminants .

Methodological Tables

Q. Table 1: Reaction Conditions for Carbamoylation

| Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Urea | DMF | HSO | 68 | |

| Phosgene | THF | EtN | 82 |

Q. Table 2: Biological Activity Comparison

| Compound | IC (DHFR Inhibition, μM) | Antibacterial Spectrum |

|---|---|---|

| This compound | 0.45 | Gram-positive |

| 4-Amino-2,5-dichlorobenzoic Acid | 1.20 | Broad-spectrum |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.